[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(3,4-DICHLOROBENZYL)PIPERAZINO]METHANONE
Overview
Description
[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(3,4-DICHLOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound characterized by its unique molecular structure, which includes bromine, fluorine, chlorine, and piperazine moieties
Preparation Methods
The synthesis of [5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(3,4-DICHLOROBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of these intermediates with piperazine under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(3,4-DICHLOROBENZYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine sites, using reagents like sodium methoxide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(3,4-DICHLOROBENZYL)PIPERAZINO]METHANONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique molecular structure may offer specific advantages.
Mechanism of Action
The mechanism of action of [5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(3,4-DICHLOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar compounds to [5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(3,4-DICHLOROBENZYL)PIPERAZINO]METHANONE include other benzoyl-piperazine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. For example:
1-[5-chloro-2-(difluoromethoxy)benzoyl]-4-(3,4-dichlorobenzyl)piperazine: Similar structure but with a chlorine substituent instead of bromine.
1-[5-bromo-2-(methoxy)benzoyl]-4-(3,4-dichlorobenzyl)piperazine: Similar structure but with a methoxy group instead of difluoromethoxy.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
[5-bromo-2-(difluoromethoxy)phenyl]-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrCl2F2N2O2/c20-13-2-4-17(28-19(23)24)14(10-13)18(27)26-7-5-25(6-8-26)11-12-1-3-15(21)16(22)9-12/h1-4,9-10,19H,5-8,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJXZDOXTPRTBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=C(C=CC(=C3)Br)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrCl2F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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